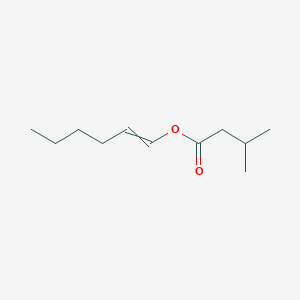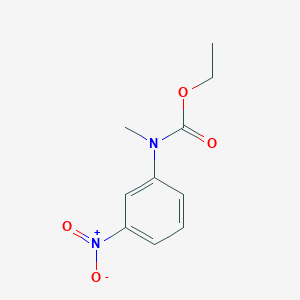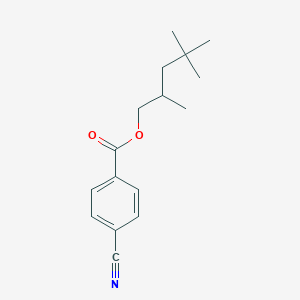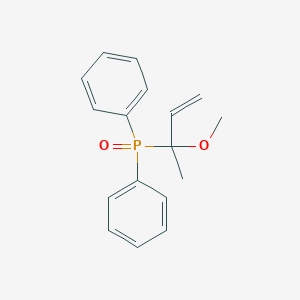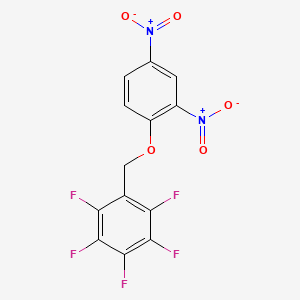
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by the presence of a benzene ring substituted with a 2,4-dinitrophenoxy group and five fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves the reaction of 2,4-dinitrofluorobenzene with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amino Derivatives: Reduction of nitro groups results in the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methyl group leads to the formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential use in the design of drugs and therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The electron-deficient nitro groups facilitate nucleophilic attack, leading to substitution reactions.
Redox Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(2,4-dinitrophenoxy)-2-methoxy-4-methyl-: Similar structure but with a methoxy and methyl group instead of fluorine atoms.
1,3,5-tri(2,4-dinitrophenoxy)benzene: Contains three 2,4-dinitrophenoxy groups attached to a benzene ring.
Uniqueness
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the presence of five fluorine atoms, which significantly influence its chemical reactivity and physical properties. The combination of nitro groups and fluorine atoms makes it a versatile compound with distinct applications in various fields.
Propiedades
Número CAS |
87002-20-8 |
|---|---|
Fórmula molecular |
C13H5F5N2O5 |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
1-[(2,4-dinitrophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H5F5N2O5/c14-9-6(10(15)12(17)13(18)11(9)16)4-25-8-2-1-5(19(21)22)3-7(8)20(23)24/h1-3H,4H2 |
Clave InChI |
DZAZKWORJYRYBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


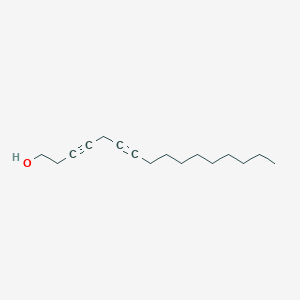
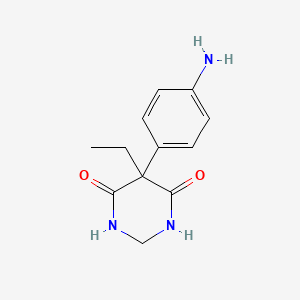
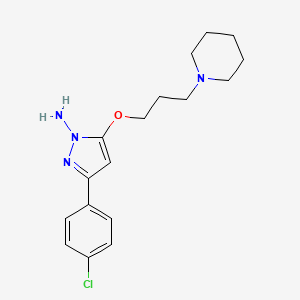
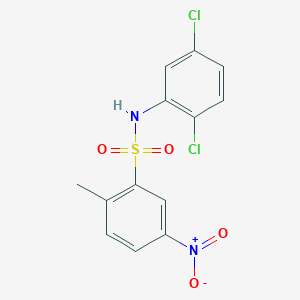

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
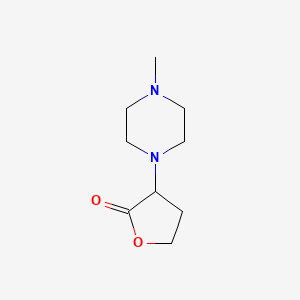
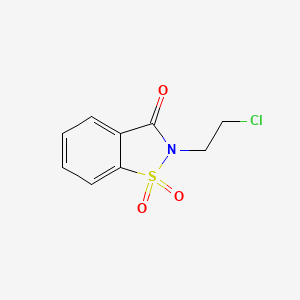
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
